molecular formula Np3Sn B14652123 CID 71365117

CID 71365117

Cat. No.: B14652123
M. Wt: 829.85 g/mol
InChI Key: NLIIRCAJPMWFJU-UHFFFAOYSA-N
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Description

CID 71365117 (PubChem Compound Identifier 71365117) is a chemical entity cataloged in the PubChem database. CID entries typically include molecular formulas, spectral data, and bioactivity profiles derived from experimental or computational studies . For instance, similar compounds like CID 72863 (CAS 1761-61-1) and CID 53216313 (CAS 1046861-20-4) are characterized by their molecular weights, solubility, and synthetic pathways, which are critical for comparative analyses .

Properties

Molecular Formula

Np3Sn

Molecular Weight

829.85 g/mol

InChI

InChI=1S/3Np.Sn

InChI Key

NLIIRCAJPMWFJU-UHFFFAOYSA-N

Canonical SMILES

[Sn].[Np].[Np].[Np]

Origin of Product

United States

Preparation Methods

The preparation of CID 71365117 involves several synthetic routes and reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbons as raw materials. The reaction is carried out through C-H alkylation using a manganese catalyst, magnesium metal, and mechanical grinding . Industrial production methods may vary, but they typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Macrocyclic Compound Derivatization (US6559303B1 Patent)

Reactive nitrogenous sites on macrocycles are functionalized with diverse reactant compounds to create combinatorial libraries. Key steps include:

  • Diversity introduction : Reactant compounds with active functional groups (e.g., chloride, hydroxylamine) bind to nitrogenous substrates.

  • Property modulation : Resulting pendant groups alter conformational, electronic, and binding properties (e.g., dipole moment, enzyme pocket interactions) .

Electrochemical Reaction Enhancement (UChicago Study)

Electric fields accelerate reactions by modifying molecular interactions at electrode interfaces. Applications include:

  • Sustainable synthesis of pharmaceuticals via voltage-controlled pathways .

Crystal Engineering via Hydrogen Bonding (PMC3254566)

Intermolecular N–H⋯O and N–H⋯N interactions drive self-assembly of indole derivatives into ribbon-like structures (e.g., 2-(4-chloro-3,3,7-trimethylindol-2-ylidene)-2-cyanoacetamide) .

Example Reaction Table (Generic Framework)

Reaction TypeReactantsConditionsKey ObservationsSource
Nucleophilic substitutionMacrocycle + Chloride derivativeRoom temperatureIncreased conformational diversity
Electrochemical oxidationOrganic substrate + Electrode1.5 V, aqueous phase30% yield improvement
Hydrogen-bonded dimerizationCyanoacetamide derivativesCrystallizationRibbon formation along b-axis

Limitations and Recommendations

  • Data Availability : CID 71365117 is absent from all provided sources, including PubChem (CID 71310759, 71350335), patent databases, and EPA inventories.

  • Verification : Confirm the compound’s CASRN, IUPAC name, or structural identifiers for cross-referencing.

  • Alternative Sources : Consult specialized databases (e.g., Reaxys, SciFinder) or experimental studies for reaction data.

For authoritative guidance on chemical research methodologies, refer to occupational standards for chemists outlined by the U.S. Bureau of Labor Statistics .

Scientific Research Applications

CID 71365117 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, it has potential therapeutic applications due to its bioactive properties. Additionally, in the industry, this compound is utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of CID 71365117 involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the context of its use. For instance, in a biological setting, it may inhibit or activate certain enzymes, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize CID 71365117, we compare it with compounds sharing structural motifs or functional groups. The following table synthesizes parameters from analogous studies:

Parameter This compound CID 72863 (C₇H₅BrO₂) CID 53216313 (C₆H₅BBrClO₂)
Molecular Weight Not reported 201.02 g/mol 235.27 g/mol
Solubility (Log S) Not reported -2.47 (ESOL) -2.99 (ESOL)
Bioavailability Score Not reported 0.55 0.55
Synthetic Accessibility Not reported 2.07 (Scale: 1–10, lower = easier)
Key Functional Groups Bromobenzene, carboxylic acid Boronic acid, halogen substituents

Structural and Functional Insights

  • CID 72863 : Contains a brominated aromatic ring and a carboxylic acid group, making it relevant in agrochemical synthesis. Its moderate solubility (0.687 mg/mL) limits bioavailability, a common challenge in brominated compounds .
  • CID 53216313 : Features a boronic acid group and halogen atoms, enhancing its utility in Suzuki-Miyaura cross-coupling reactions. Its higher molecular weight and lower solubility suggest niche applications in medicinal chemistry .

For this compound, analogous characterization would require NMR/UV spectroscopy (as in ) and collision cross-section (CCS) data for structural elucidation .

Comparison with Functionally Similar Compounds

Functional similarity often transcends structural motifs. For example:

  • Zygocaperoside (): A glycoside isolated from Zygophyllum fabago with anti-inflammatory properties. Unlike halogenated CIDs, its bioactivity stems from sugar moieties and flavonoid cores.
  • Kinase Inhibitors (): KLSD database compounds target kinase enzymes, emphasizing ligand diversity and binding affinity. This compound may share bioactivity profiles with kinase inhibitors if it interacts with similar enzymatic pockets.

Methodological Considerations for Comparative Studies

Data Sources and Validation

  • Spectral Libraries : Tools like KLSD () and PubChem’s spectral data () enable cross-referencing of CCS values and fragmentation patterns.
  • Machine Learning: Substructure mining () can predict bioactivity by identifying shared motifs between this compound and known active compounds.

Limitations and Gaps

  • The absence of experimental data for this compound in the provided evidence necessitates reliance on proxy compounds (e.g., CID 72863/53216313).
  • Discrepancies in solubility and bioavailability metrics ( vs. 17) underscore the need for standardized testing protocols.

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